N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide
Overview
Description
This compound, with the molecular formula C10H10N4O and a molecular weight of 202.21 g/mol, is known for its unique structure and promising biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This tandem reaction uses enaminonitriles and benzohydrazides, involving a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the scalability of the microwave-mediated synthesis and the potential for late-stage functionalization suggest that it could be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows for diverse reactivity, making it a versatile intermediate in organic synthesis .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include copper acetate for cycloaddition reactions and various oxidizing agents for the synthesis of substituted derivatives . The reaction conditions often involve mild temperatures and environmentally friendly solvents, aligning with green chemistry principles .
Major Products Formed: The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which exhibit significant biological activities .
Scientific Research Applications
It exhibits numerous biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These activities make it a promising candidate for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, the compound’s unique structure and reactivity make it valuable in the development of new therapeutic agents and as a tool in chemical biology research .
Mechanism of Action
The mechanism of action of N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes and receptors, including RORγt, PHD-1, JAK1, and JAK2 . By binding to these targets, the compound modulates their activity, leading to therapeutic effects in the treatment of various diseases .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide include other triazolo[1,5-a]pyridines and triazolo[1,5-a]pyrimidines . These compounds share a similar core structure but differ in their substituents and biological activities .
Uniqueness: What sets this compound apart is its specific combination of a triazolo[1,5-a]pyridine core with a cyclopropanecarboxamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)cyclopropanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c15-10(7-3-4-7)13-8-2-1-5-14-9(8)11-6-12-14/h1-2,5-7H,3-4H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLDVHDWVRFPEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CN3C2=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.